Tert-butyl 4-ethoxyphenylcarbamate

Descripción general

Descripción

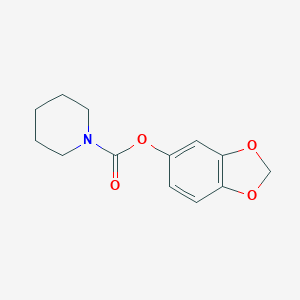

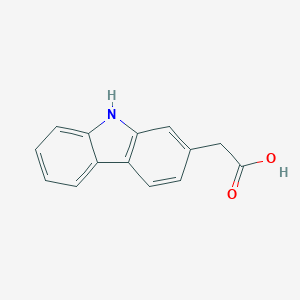

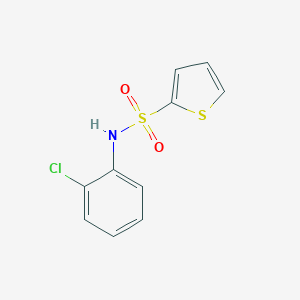

Tert-butyl 4-ethoxyphenylcarbamate is a chemical compound with the CAS Number: 59255-66-2. It has a molecular weight of 237.3 . The IUPAC name for this compound is tert-butyl 4-ethoxyphenylcarbamate .

Synthesis Analysis

While specific synthesis methods for Tert-butyl 4-ethoxyphenylcarbamate were not found, a related compound, tert-butyl bis(40-(hexyloxy)-[1,10-biphenyl]-4-yl)carbamate, was synthesized in a two-step process via hydrolysis of its tert-butyl carbamate derivative . The tert-butyl carbamate was obtained by Suzuki cross-coupling reaction of tert-butyl bis(4-bromophenyl)carbamate and (4-(hexyloxy)phenyl)boronic acid .

Molecular Structure Analysis

The molecular structure of Tert-butyl 4-ethoxyphenylcarbamate is represented by the Inchi Code: 1S/C13H19NO3/c1-5-16-11-8-6-10 (7-9-11)14-12 (15)17-13 (2,3)4/h6-9H,5H2,1-4H3, (H,14,15) .

Physical And Chemical Properties Analysis

Tert-butyl 4-ethoxyphenylcarbamate is stored at room temperature .

Aplicaciones Científicas De Investigación

Synthesis and Intermediate Applications

Tert-butyl 4-ethoxyphenylcarbamate serves as an important intermediate in the synthesis of biologically active compounds. For instance, Zhao et al. (2017) synthesized tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, a key intermediate for omisertinib (AZD9291), a drug used in cancer therapy. This compound was derived from 4-fluoro-2methoxy-5nitroaniline through a series of steps including acylation, nucleophilic substitution, and reduction, achieving an overall yield of 81% (Zhao, Guo, Lan, & Xu, 2017).

Directed Lithiation

Smith, El‐Hiti, and Alshammari (2013) reported the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate. This process involved doubly lithiating the nitrogen and ortho positions to the directing metalating group, resulting in high yields of substituted products (Smith, El‐Hiti, & Alshammari, 2013).

Role in Organic Synthesis

In organic synthesis, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, closely related to tert-butyl 4-ethoxyphenylcarbamate, have been utilized as N-(Boc) nitrone equivalents. Guinchard, Vallée, and Denis (2005) synthesized these sulfones from aldehydes and tert-butyl N-hydroxycarbamate, and utilized them as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Metabolism Studies

Douch and Smith (1971) studied the metabolism of m-tert.-butylphenyl N-methylcarbamate, which is structurally similar to tert-butyl 4-ethoxyphenylcarbamate, in mice and insects. They found that both the tert.-butyl group and the N-methyl group were hydroxylated, forming various phenolic metabolites (Douch & Smith, 1971).

Catalytic Applications

In the realm of catalysis, Storgaard and Ellman (2009) explored the Rhodium-catalyzed enantioselective addition of Arylboronic Acids to in situ generated N‐Boc Arylimines, using tert-butyl phenylsulfonyl(thiphen-2-yl)methylcarbamate as a key reagent. This work highlights the potential of such carbamates in asymmetric synthesis (Storgaard & Ellman, 2009).

Novel Dendrimers

Deng Jin-gen (2013) synthesized novel thermosensitive benzyl ether dendrimers incorporating tert-butyl 3,5-bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}phenylcarbamate. These dendrimers displayed thermosensitivity and their turbidity varied with concentration, indicating potential applications in responsive materials (Deng Jin-gen, 2013).

Safety And Hazards

Propiedades

IUPAC Name |

tert-butyl N-(4-ethoxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-5-16-11-8-6-10(7-9-11)14-12(15)17-13(2,3)4/h6-9H,5H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTRBUZCTWMDFDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406846 | |

| Record name | tert-butyl 4-ethoxyphenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-ethoxyphenylcarbamate | |

CAS RN |

59255-66-2 | |

| Record name | tert-butyl 4-ethoxyphenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Azabicyclo[3.3.1]nonan-7-ylmethanol](/img/structure/B183734.png)

![N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide](/img/structure/B183738.png)

![3-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B183740.png)